(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane
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Overview
Description
(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane is a complex organic compound with a unique structure that includes a silane group
Preparation Methods
The synthesis of (3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane typically involves multiple steps, starting with the preparation of the hexahydro-methanoindene core. This core can be synthesized through a series of hydrogenation and cyclization reactions.
Chemical Reactions Analysis
(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the presence of the silane group .
Comparison with Similar Compounds
Similar compounds include:
(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl propionate): This compound has a propionate group instead of a trimethylsilyl group, leading to different reactivity and applications.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound contains multiple chlorine atoms, which significantly alter its chemical properties compared to the trimethylsilyl derivative.
Properties
CAS No. |
89561-28-4 |
---|---|
Molecular Formula |
C13H22Si |
Molecular Weight |
206.40 g/mol |
IUPAC Name |
trimethyl(8-tricyclo[5.2.1.02,6]dec-4-enyl)silane |
InChI |
InChI=1S/C13H22Si/c1-14(2,3)13-8-9-7-12(13)11-6-4-5-10(9)11/h4,6,9-13H,5,7-8H2,1-3H3 |
InChI Key |
MPDVVYZPJQQEEI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC2CC1C3C2CC=C3 |
Origin of Product |
United States |
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